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molecular formula C20H30N2O4 B3112750 tert-Butyl ((trans-4-(((benzyloxy)carbonyl)amino)cyclohexyl)methyl)carbamate CAS No. 192323-61-8

tert-Butyl ((trans-4-(((benzyloxy)carbonyl)amino)cyclohexyl)methyl)carbamate

Cat. No. B3112750
M. Wt: 362.5 g/mol
InChI Key: YJVLJAHELNUUFC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US07273880B2

Procedure details

A mixture of 2-bromoacetylanisole (1.5 g, 6.5 mmol), trans-4-(aminocarbothioylamino)-1-(t-butoxycarbonyl-amino)methyl-cyclohexane (1.88 g, 6.5 mmol) and N,N-diisopropylethylamine (2.3 ml, 13.1 mmol) in acetone (20 ml) was heated at reflux temperature overnight. The solvent was evaporated, the residue was dissolved in dichloromethane and washed with saturated aqueous sodium bicarbonate solution. The organic phase was dried over anhydrous sodium sulfate, filtered and concentrated in vacuo. The crude product was purified by flash column chromatography over silica gel (hexanes/ethyl acetate 5:2) to give the desired product as a light brown oil (1.2 g, 44% yield): ESMS m/e=418 (MH+): 1H NMR δ 8.08 (dd, 1H, J=1.6, 7.7 Hz), 7.24 (m, 1H), 7.18 (s, 1H), 7.01 (t, 1H, J=7.6 Hz), 6.95 (d, 1H, J=8.2 Hz), 4.96 (d, 1H, J=8.1 Hz), 4.60 (m, 1H), 3.93 (s, 3H), 3.30 (m, 1H), 3.01 (t, 2H, J=6.4 Hz), 2.25 (m, 2H), 1.84 (m, 2H), 1.47 (m, 1H), 1.45 (s, 9H), 1.30-1.03 (m, 4H).
Quantity
1.5 g
Type
reactant
Reaction Step One
Name
trans-4-(aminocarbothioylamino)-1-(t-butoxycarbonyl-amino)methyl-cyclohexane
Quantity
1.88 g
Type
reactant
Reaction Step One
Quantity
2.3 mL
Type
reactant
Reaction Step One
Quantity
20 mL
Type
reactant
Reaction Step One
Yield
44%

Identifiers

REACTION_CXSMILES
BrC[C:3]([C:5]1[CH:10]=[CH:9][CH:8]=[CH:7][C:6]=1OC)=[O:4].N[C:14]([NH:16][C@H:17]1[CH2:22][CH2:21][C@H:20]([CH2:23][NH:24][C:25]([O:27][C:28]([CH3:31])([CH3:30])[CH3:29])=[O:26])[CH2:19][CH2:18]1)=S.C(N(CC)C(C)C)(C)C.CC(C)=[O:43]>>[CH2:3]([O:4][C:14](=[O:43])[NH:16][CH:17]1[CH2:22][CH2:21][CH:20]([CH2:23][NH:24][C:25]([O:27][C:28]([CH3:31])([CH3:30])[CH3:29])=[O:26])[CH2:19][CH2:18]1)[C:5]1[CH:6]=[CH:7][CH:8]=[CH:9][CH:10]=1

Inputs

Step One
Name
Quantity
1.5 g
Type
reactant
Smiles
BrCC(=O)C1=C(C=CC=C1)OC
Name
trans-4-(aminocarbothioylamino)-1-(t-butoxycarbonyl-amino)methyl-cyclohexane
Quantity
1.88 g
Type
reactant
Smiles
NC(=S)N[C@@H]1CC[C@H](CC1)CNC(=O)OC(C)(C)C
Name
Quantity
2.3 mL
Type
reactant
Smiles
C(C)(C)N(C(C)C)CC
Name
Quantity
20 mL
Type
reactant
Smiles
CC(=O)C

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
was heated
TEMPERATURE
Type
TEMPERATURE
Details
at reflux temperature overnight
Duration
8 (± 8) h
CUSTOM
Type
CUSTOM
Details
The solvent was evaporated
DISSOLUTION
Type
DISSOLUTION
Details
the residue was dissolved in dichloromethane
WASH
Type
WASH
Details
washed with saturated aqueous sodium bicarbonate solution
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
The organic phase was dried over anhydrous sodium sulfate
FILTRATION
Type
FILTRATION
Details
filtered
CONCENTRATION
Type
CONCENTRATION
Details
concentrated in vacuo
CUSTOM
Type
CUSTOM
Details
The crude product was purified by flash column chromatography over silica gel (hexanes/ethyl acetate 5:2)

Outcomes

Product
Name
Type
product
Smiles
C(C1=CC=CC=C1)OC(NC1CCC(CC1)CNC(=O)OC(C)(C)C)=O
Measurements
Type Value Analysis
AMOUNT: MASS 1.2 g
YIELD: PERCENTYIELD 44%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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